2-(methylamino)-N-phenethylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(methylamino)-N-(2-phenylethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-17-15-10-6-5-9-14(15)16(19)18-12-11-13-7-3-2-4-8-13/h2-10,17H,11-12H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLVHIXBWKCXDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1C(=O)NCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384508 | |
| Record name | 2-(methylamino)-N-phenethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19050-63-6 | |
| Record name | Glycoamide A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19050-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(methylamino)-N-phenethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Methylamino N Phenethylbenzamide and Its Analogues
Established Synthetic Pathways for Benzamide (B126) Formation
The formation of the benzamide bond is a cornerstone of organic synthesis. For a molecule like 2-(methylamino)-N-phenethylbenzamide, this involves coupling a benzoic acid derivative with phenethylamine (B48288).
Amidation Reactions and Coupling Reagents
Direct amidation between a carboxylic acid and an amine is thermally demanding and often inefficient. Consequently, the carboxylic acid is typically activated to facilitate the reaction under milder conditions. This activation is achieved using a diverse array of coupling reagents, which convert the hydroxyl group of the carboxylic acid into a better leaving group.
The most common strategy involves the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. To minimize side reactions and reduce the risk of racemization (if chiral centers are present), additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) are often included.
Phosphonium and uronium/aminium-based reagents represent another major class of coupling agents, known for their high efficiency and rapid reaction times. Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) have become standard in peptide synthesis and are equally effective for general amide bond formation. These reagents operate by forming activated esters that are highly susceptible to nucleophilic attack by the amine.
The choice of coupling reagent and reaction conditions depends on the specific substrates, desired purity, and scale of the reaction.
Table 1: Common Coupling Reagents for Benzamide Synthesis
| Class | Reagent Name | Acronym | Byproducts | Key Features |
|---|---|---|---|---|
| Carbodiimides | Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | Inexpensive; DCU precipitate can simplify purification. |
| Diisopropylcarbodiimide | DIC | Diisopropylurea (DIU) | DIU is more soluble, useful for solid-phase synthesis. | |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble urea (B33335) | Easy removal of byproduct through aqueous workup. | |
| Phosphonium Salts | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Hexamethylphosphoramide (HMPA) derivative | High efficiency; avoids generation of toxic HMPA. |
| Uronium/Aminium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Tetramethylurea | Fast reactions, low racemization, widely used. |
| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Tetramethylurea | Very powerful, effective for hindered amino acids. | |
| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU | Morpholine-based urea | High solubility of byproducts in water, "green" option. |
Alternatively, the carboxylic acid can be converted into a more reactive derivative, such as an acyl chloride or an acid anhydride, prior to reaction with the amine. The Schotten-Baumann reaction, for instance, involves treating an acyl chloride with an amine in the presence of a base to neutralize the HCl byproduct.
Strategies for Introducing the N-Phenethyl Moiety
The N-phenethyl group is typically introduced by reacting an appropriate benzoic acid precursor with phenethylamine. As detailed in the previous section, this is an amidation reaction where phenethylamine acts as the nucleophile.
Another key strategy is reductive amination. This method involves the reaction of a suitable benzaldehyde (B42025) derivative with phenethylamine to form a Schiff base (imine) intermediate. This intermediate is then reduced in situ to the corresponding secondary amine, which in this context would form the N-phenethylbenzamide after subsequent or prior amide bond formation steps. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN).
Direct alkylation can also be employed. For example, a primary benzamide could be N-alkylated using a phenethyl halide (e.g., phenethyl bromide) in the presence of a base. However, this approach can suffer from overalkylation and is often less efficient than the direct amidation of phenethylamine.
Approaches for Regioselective Introduction of the 2-Methylamino Group
The precise placement of the methylamino group at the C-2 position (ortho to the carbonyl) of the benzamide scaffold is a significant synthetic challenge. Several strategies can be employed to achieve this regioselectivity.
One of the most common approaches begins with a pre-functionalized starting material. The synthesis can start from N-methylanthranilic acid (2-(methylamino)benzoic acid), which already contains the required substitution pattern. ebi.ac.uknih.gov This acid can then be coupled with phenethylamine using standard amidation methods as described in section 2.1.1.
Alternatively, a precursor like 2-chlorobenzoic acid or 2-fluorobenzoic acid can be used. The synthesis proceeds by first forming the N-phenethylbenzamide, followed by a nucleophilic aromatic substitution (SNAr) reaction. chemistrysteps.commasterorganicchemistry.comlibretexts.org The reaction with methylamine, often facilitated by a copper catalyst (Ullmann condensation), replaces the ortho-halogen with the methylamino group. nih.govorgsyn.org The electron-withdrawing effect of the amide group can help activate the ring for this substitution, although it is less activating than a nitro group.
Another powerful technique is directed ortho-metalation (DoM). uwindsor.caacs.org In this strategy, a directing group on the aromatic ring complexes with an organolithium base (like n-butyllithium), facilitating deprotonation at the adjacent ortho position. For benzamides, a tertiary amide (e.g., N,N-diethylbenzamide) is an excellent directing group. acs.orgdocumentsdelivered.com The resulting ortho-lithiated species can then react with an electrophilic aminating agent to introduce the amino group. The carboxylate group of benzoic acid itself can also act as a directing group. organic-chemistry.org Subsequent N-methylation would then be required to complete the synthesis of the 2-methylamino moiety.
More modern methods include transition-metal-catalyzed C-H activation. Iridium-catalyzed reactions, for example, have been developed for the ortho-amination of benzoic acids, offering a direct route to functionalize the C-H bond with high regioselectivity. nih.gov
Table 2: Comparison of Strategies for Ortho-Amination
| Method | Starting Material | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Pre-functionalized Precursor | N-methylanthranilic acid | Coupling agents (e.g., HATU, EDC) | Straightforward, high regioselectivity. | Availability and cost of the starting material. |
| Nucleophilic Aromatic Substitution (SNAr) | 2-Halobenzamide | Methylamine, Cu catalyst (optional) | Utilizes readily available precursors. | May require harsh conditions; substrate scope can be limited. |
| Directed Ortho-Metalation (DoM) | Benzamide or Benzoic Acid | Organolithium base (e.g., n-BuLi), electrophilic amine source | High regioselectivity, versatile. | Requires cryogenic temperatures, strongly basic conditions, and protection of incompatible functional groups. |
| C-H Activation/Amination | Benzoic Acid | Ir or Co catalyst, amine source | Atom economical, direct functionalization. | Catalyst cost and sensitivity, may have limited substrate scope. |
Advanced Synthetic Techniques Applicable to N-Phenethylbenzamide Scaffolds
Beyond classical methods, modern catalytic systems offer highly efficient and selective routes for constructing complex molecules like this compound.
Palladium-Catalyzed Reactions in Benzamide Synthesis
Palladium catalysis is a versatile tool in modern organic synthesis. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is particularly relevant. This reaction can be used to form the C-N bond between an aryl halide and an amine. In the context of synthesizing the target molecule, one could envision coupling a 2-halo-N-phenethylbenzamide with methylamine, or alternatively, coupling 2-bromobenzoyl chloride with phenethylamine followed by a second Buchwald-Hartwig coupling with methylamine. The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for achieving high yields.
Palladium catalysts can also be used for the carbonylative amination of aryl halides. In this process, an aryl halide is reacted with carbon monoxide and an amine in the presence of a palladium catalyst to directly form the benzamide. This would allow for the synthesis of a substituted N-phenethylbenzamide from a substituted aryl halide and phenethylamine in a single, atom-economical step.
Precursor and Intermediate Chemical Transformations in Benzamide Synthesis
The synthesis of N-substituted benzamides, such as this compound, is a cornerstone of modern organic and medicinal chemistry. The construction of these molecules is not a single-step process but rather a strategic sequence of chemical transformations involving key precursors and reactive intermediates. The principal strategy involves the formation of an amide bond between a substituted benzoic acid derivative and an amine. google.com This section details the critical chemical transformations applied to precursors to generate essential intermediates and the subsequent reactions that lead to the final benzamide structure.
The two primary precursors for the synthesis of this compound are a benzoic acid moiety, specifically a derivative of 2-(methylamino)benzoic acid, and phenethylamine. The transformations focus on preparing these precursors in their required forms and activating them for the crucial amide bond formation step.
Transformations of Benzoic Acid Precursors
The journey to the final benzamide often begins with the synthesis or modification of a substituted benzoic acid. Anthranilic acid (2-aminobenzoic acid) and its derivatives are common starting points for compounds featuring substitution at the 2-position. nih.gov
One fundamental transformation for creating the benzamide backbone from simpler aromatic compounds is the Friedel-Crafts carboxamidation. For instance, arenes can react directly with reagents like cyanoguanidine in the presence of a Brønsted superacid to yield primary benzamides. nih.gov This method involves the generation of a superelectrophilic intermediate that undergoes electrophilic aromatic substitution. nih.gov The proposed mechanism proceeds through the formation of a protonated benzonitrile (B105546) intermediate, which is then hydrolyzed during workup to provide the benzamide. nih.gov
For a specifically substituted target like this compound, transformations often begin with a pre-functionalized benzene (B151609) ring. Key transformations include:
N-Alkylation: The conversion of a primary aromatic amine, such as in 2-aminobenzoic acid, to a secondary amine like the target's 2-(methylamino) group is a critical step. This can be achieved through various N-methylation techniques.
Diazotization: Derivatives of 2-aminobenzoic acid can be synthesized via diazotization reactions, which allow for the introduction of various functional groups onto the aromatic ring. nih.gov
Nitro Group Reduction: A common method for installing an amino group on the benzene ring is by first introducing a nitro group via nitration, followed by its reduction to a primary amine. This transformation is often accomplished using catalysts like Palladium on carbon (Pd/C) under a hydrogen atmosphere. google.com
Key Intermediate Transformation: Amide Bond Formation
The central and defining transformation in benzamide synthesis is the coupling of the carboxylic acid precursor with the amine precursor. google.com Direct condensation of a carboxylic acid and an amine is generally unfavorable and requires high temperatures. Therefore, the carboxylic acid is almost always converted into a more reactive intermediate to facilitate the reaction under milder conditions.
This activation can be achieved through several pathways:
Acyl Halide Intermediates: A classic and robust method involves the conversion of the benzoic acid derivative to a highly reactive acyl chloride. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this transformation. The resulting acyl chloride intermediate readily reacts with the amine (phenethylamine) to form the amide bond. A base is typically added to neutralize the HCl byproduct. researchgate.netgoogle.com
Carboxylic Anhydride Intermediates: The benzoic acid can be converted into a symmetric or mixed anhydride. Anhydrides are also effective acylating agents that react with amines to form the desired amide.
In Situ Activation with Coupling Reagents: The most prevalent modern approach involves the use of coupling reagents that activate the carboxylic acid in situ. These reagents react with the carboxylic acid to form a highly reactive intermediate, which is immediately consumed by the amine present in the reaction mixture. This avoids the need to isolate the often-unstable activated species. The mechanism of activation varies depending on the reagent used. luxembourg-bio.com
Carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC) react with the carboxylic acid to form an O-acylisourea intermediate. luxembourg-bio.com This intermediate is highly reactive towards nucleophilic attack by the amine. To increase efficiency and suppress side reactions, additives such as 1-hydroxybenzotriazole (HOBt) are often included, which convert the O-acylisourea into an active ester intermediate. luxembourg-bio.com
Phosphonium and Uronium/Aminium Salts: Reagents such as BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyBOP, HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HATU are widely used. They react with the carboxylic acid to form activated benzotriazolyl esters, which are excellent acylating agents. luxembourg-bio.com
The table below summarizes common transformations and the intermediates involved in the critical amide bond formation step.
| Activation Method | Reagent(s) | Key Intermediate Formed | General Characteristics |
|---|---|---|---|
| Acyl Halide Formation | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Acyl Chloride | Highly reactive; reaction is often fast and high-yielding but generates acidic byproduct (HCl). google.com |
| Carbodiimide (B86325) Coupling | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC) | O-Acylisourea | Effective method; produces urea byproduct which can complicate purification. luxembourg-bio.com |
| Carbodiimide with Additive | DCC/HOBt, EDCI/HOBt | Active Ester (e.g., HOBt ester) | Reduces side reactions and racemization risk in chiral substrates compared to carbodiimide alone. luxembourg-bio.com |
| Phosphonium Salt Coupling | BOP, PyBOP | Acyloxyphosphonium Salt / Active Ester | Highly efficient and fast-acting reagents. luxembourg-bio.com |
| Uronium/Aminium Salt Coupling | HBTU, HATU | Active Ester | Very popular due to high yields, fast reaction times, and operational simplicity. luxembourg-bio.com |
| Silane-Mediated Coupling | Methoxysilanes (e.g., tetramethoxysilane) | Silyl Ester | Offers a solvent-free procedure for amide formation in good to excellent yields. nih.gov |
The choice of method depends on factors such as the stability of the substrates, the presence of other functional groups, steric hindrance, and the desired scale of the reaction. rsc.org For complex molecules, methods involving in situ activation are often preferred as they provide greater control and milder reaction conditions, preserving sensitive functional groups elsewhere in the molecule.
Structure Activity Relationship Sar Investigations of N Phenethylbenzamide Derivatives
Design Rationales for Structural Diversity within the N-Phenethylbenzamide Scaffold
The N-phenethylbenzamide scaffold serves as a "privileged structure" in medicinal chemistry, a framework that is capable of binding to multiple biological targets. The rationale for introducing structural diversity is to explore the chemical space around this core, aiming to enhance interactions with a specific target while minimizing off-target effects. Key strategies include modifying electronic properties, lipophilicity, and steric bulk to improve target affinity and selectivity. scispace.com
Systemic Modifications of the 2-(methylamino)benzamide (B1345521) Core
Substituent Effects on the Benzene (B151609) Ring
Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs, such as alkyl, hydroxyl, and amino groups, tend to increase the electron density of the benzene ring, which can enhance its interaction with electron-deficient areas of a binding site. libretexts.org Conversely, EWGs, like nitro, cyano, and trifluoromethyl groups, decrease the ring's electron density, potentially favoring interactions with electron-rich pockets. libretexts.orgmdpi.com The position of the substituent (ortho, meta, or para) also significantly impacts activity, as it determines the spatial orientation of the group and its potential for steric clashes or favorable contacts within the binding site. libretexts.org
For example, in a series of N-substituted benzamide (B126) derivatives, the presence of a chlorine atom or a nitro group on the benzene ring was found to significantly decrease anti-proliferative activity. nih.gov This suggests that for that particular biological target, a more electron-rich benzamide core is preferred.
Table 1: Effect of Benzene Ring Substituents on Activity
| Compound ID | Substituent (Position) | Biological Activity (IC₅₀, µM) |
|---|---|---|
| Reference | H (Unsubstituted) | 1.5 |
| 1a | 4-Cl | 5.2 |
| 1b | 4-NO₂ | 8.9 |
| 1c | 4-CH₃ | 1.1 |
| 1d | 4-OCH₃ | 0.9 |
Note: The data in this table is illustrative and compiled from general observations on substituent effects on related benzamide scaffolds.
Modifications to the Methylamino Group
The 2-(methylamino) group is a key feature of the core structure, offering a site for hydrogen bonding and potential ionic interactions. Modifications to this group can have a profound impact on the compound's binding affinity and selectivity.
One common modification is the alteration of the N-alkyl substituent. Replacing the methyl group with larger alkyl groups (e.g., ethyl, propyl) can probe the size of the binding pocket. If a larger group leads to a decrease in activity, it may indicate a steric clash. Conversely, an increase in activity might suggest that the larger group is making additional favorable hydrophobic contacts.
Table 2: Effect of Methylamino Group Modifications on Activity
| Compound ID | Modification | Biological Activity (Ki, nM) |
|---|---|---|
| Reference | -NHCH₃ | 25 |
| 2a | -N(CH₃)₂ | 15 |
| 2b | -NHC₂H₅ | 40 |
| 2c | -NHC(=O)CH₃ | 150 |
Note: The data in this table is illustrative and based on general principles of methylamino group modifications in similar pharmacophores.
Exploration of the N-Phenethyl Side Chain Variations
Alterations to the Phenethyl Linker Length and Branching
The two-carbon linker between the benzamide nitrogen and the terminal phenyl ring is crucial for positioning the phenyl group correctly within the binding site. Variations in the length and branching of this linker can significantly alter the compound's activity.
Increasing or decreasing the linker length (e.g., from ethyl to propyl or methyl) can help to determine the optimal distance between the two aromatic rings for target engagement. Homologation, or the extension of the carbon chain, can sometimes lead to a decrease in affinity if it disrupts the optimal positioning of the terminal phenyl ring. researchgate.net
Introducing branching on the linker, for instance, by adding a methyl group to the alpha or beta carbon, can restrict the conformational flexibility of the side chain. This can be advantageous if it locks the molecule into a bioactive conformation, but detrimental if it prevents the molecule from adopting the necessary orientation for binding.
Table 3: Effect of Phenethyl Linker Modifications on Activity
| Compound ID | Linker Modification | Biological Activity (EC₅₀, nM) |
|---|---|---|
| Reference | -CH₂CH₂- | 50 |
| 3a | -CH₂CH₂CH₂- | 250 |
| 3b | -CH(CH₃)CH₂- | 80 |
| 3c | -CH₂CH(CH₃)- | 120 |
Note: The data in this table is illustrative and derived from SAR studies on related phenethylamine-containing compounds.
Substitutions on the Terminal Phenyl Ring
The terminal phenyl ring often engages in hydrophobic or aromatic (pi-stacking) interactions within the receptor binding site. Introducing substituents on this ring can modulate these interactions and introduce new ones.
Similar to the benzamide ring, the electronic nature and position of substituents on the terminal phenyl ring are critical. Electron-donating or electron-withdrawing groups can influence the ring's electronic character and its ability to participate in pi-stacking interactions. The size and lipophilicity of the substituents also play a significant role. For example, a bulky substituent at a particular position might be beneficial if it can occupy a nearby hydrophobic pocket, but detrimental if it leads to a steric clash.
In related N-substituted benzamide structures, it has been observed that substituents at the 2-position of the terminal phenyl ring can be critical for activity. nih.gov The specific nature of the preferred substituent (e.g., halogen, small alkyl, or hydrogen bond donor/acceptor) is highly dependent on the specific biological target.
Table 4: Effect of Terminal Phenyl Ring Substitutions on Activity
| Compound ID | Substituent (Position) | Biological Activity (IC₅₀, µM) |
|---|---|---|
| Reference | H (Unsubstituted) | 1.5 |
| 4a | 2-F | 0.8 |
| 4b | 4-F | 1.2 |
| 4c | 4-OCH₃ | 2.1 |
| 4d | 4-t-Butyl | 0.5 |
Note: The data in this table is illustrative and based on SAR trends observed in analogous series of compounds.
Methodologies for Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational and statistical methodology employed in medicinal chemistry to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For N-phenethylbenzamide derivatives, including the specific compound 2-(methylamino)-N-phenethylbenzamide, QSAR studies are instrumental in understanding how structural modifications influence their therapeutic effects. These models are then used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent and selective compounds.
The fundamental principle of QSAR is that the biological activity of a chemical is a function of its physicochemical properties, which are in turn determined by its molecular structure. The process of developing a QSAR model for N-phenethylbenzamide derivatives typically involves several key steps:
Data Set Selection: A series of structurally related N-phenethylbenzamide analogs with experimentally determined biological activities (e.g., IC50 values for receptor binding or enzyme inhibition) is compiled. This data set is then divided into a training set, used to build the model, and a test set, used to validate its predictive power.
Molecular Descriptor Calculation: A wide array of molecular descriptors are calculated for each compound in the data set. These descriptors quantify various aspects of the molecular structure and can be categorized as:
1D Descriptors: Based on the chemical formula, such as molecular weight and atom counts.
2D Descriptors: Derived from the 2D representation of the molecule, including topological indices, connectivity indices, and counts of specific structural fragments.
3D Descriptors: Calculated from the 3D conformation of the molecule, encompassing steric, electronic, and hydrophobic properties.
Model Development: Statistical methods are used to build a mathematical equation that correlates the calculated descriptors (independent variables) with the biological activity (dependent variable). Common techniques used in the study of benzamide derivatives include:
Multiple Linear Regression (MLR): This method generates a linear equation that describes the relationship between the biological activity and a small number of significant descriptors.
Partial Least Squares (PLS): A statistical method that is particularly useful when the number of descriptors is large and there is a high degree of correlation between them.
Genetic Function Approximation (GFA): An algorithm inspired by natural evolution that can be used to select the most relevant descriptors and build a robust QSAR model.
Model Validation: The developed QSAR model is rigorously validated to ensure its statistical significance and predictive ability. This involves both internal validation (e.g., leave-one-out cross-validation) on the training set and external validation using the test set of compounds that were not used in model development.
Three-Dimensional QSAR (3D-QSAR) Approaches
For N-phenethylbenzamide derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. These techniques consider the three-dimensional structure of the molecules and their interaction fields.
CoMFA: This method calculates the steric (Lennard-Jones) and electrostatic (Coulombic) interaction fields of the aligned molecules in the training set with a probe atom. The resulting field values are then correlated with the biological activity using PLS analysis. The output is often visualized as 3D contour maps, which highlight regions where modifications to the steric or electrostatic properties are likely to increase or decrease activity.
CoMSIA: Similar to CoMFA, CoMSIA also calculates steric and electrostatic fields but adds three additional descriptors: hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive understanding of the structural requirements for activity.
In a typical 3D-QSAR study of benzamide analogs, the molecules are first aligned based on a common substructure. The interaction energies are then calculated at various grid points surrounding the molecules, and these values serve as the descriptors for the QSAR model.
Illustrative Data for QSAR Analysis of N-Phenethylbenzamide Derivatives
The following table is a representative example of the type of data that would be generated and used in a QSAR study of N-phenethylbenzamide derivatives. The biological activity (pIC50) is correlated with various calculated molecular descriptors.
Interactive Data Table: Representative QSAR Data for N-Phenethylbenzamide Derivatives
| Compound ID | R1 | R2 | pIC50 | Molecular Weight (Da) | LogP | Topological Polar Surface Area (Ų) | Number of H-Bond Donors | Number of H-Bond Acceptors |
| 1 | H | H | 6.5 | 240.31 | 3.2 | 41.1 | 2 | 1 |
| 2 | CH3 | H | 6.8 | 254.34 | 3.6 | 41.1 | 2 | 1 |
| 3 | OCH3 | H | 7.1 | 270.34 | 3.1 | 50.3 | 2 | 2 |
| 4 | Cl | H | 7.3 | 274.76 | 3.8 | 41.1 | 2 | 1 |
| 5 | H | OCH3 | 6.7 | 270.34 | 3.1 | 50.3 | 2 | 2 |
| 6 | H | Cl | 6.9 | 274.76 | 3.8 | 41.1 | 2 | 1 |
| 7 | CH3 | OCH3 | 7.2 | 284.37 | 3.5 | 50.3 | 2 | 2 |
| 8 | Cl | Cl | 7.5 | 309.20 | 4.4 | 41.1 | 2 | 1 |
This table illustrates how systematic variations in the substituents (R1 and R2) on the N-phenethylbenzamide scaffold lead to changes in both the physicochemical properties (molecular weight, LogP, etc.) and the biological activity (pIC50). A QSAR model would aim to capture these relationships in a predictive mathematical equation. For instance, a hypothetical MLR equation might look like:
pIC50 = c0 + c1(LogP) + c2(TPSA) + c3*(Molecular Weight)
Where c0, c1, c2, and c3 are coefficients determined by the regression analysis. Such a model, once validated, can be a powerful tool in the rational design of novel N-phenethylbenzamide derivatives with optimized therapeutic potential.
Computational Chemistry and Molecular Modeling Studies of N Phenethylbenzamide and Its Analogues
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is widely used to forecast the interaction between a ligand and a receptor at the atomic level, providing valuable information on binding affinity and mode. nih.gov
Molecular docking studies on various N-phenethylbenzamide analogues have been conducted to elucidate their binding modes and predict their binding affinities against a range of biological targets. For instance, in the pursuit of novel cholesteryl ester transfer protein (CETP) inhibitors, a series of substituted benzyl (B1604629) benzamides were synthesized and docked into the binding cleft of CETP. The docking studies revealed that these compounds accommodate the hydrophobic lining of the binding site. researchgate.net One of the most active compounds, with an IC50 value of 1.3 µM, demonstrated a favorable binding mode within the receptor. researchgate.net
In another study focused on identifying inhibitors for the bacterial cell division protein FtsZ, a series of three-substituted benzamide (B126) derivatives were docked into its active site. The docking simulations showed crucial interactions, and the binding free energies of these inhibitors were calculated using the molecular mechanics/generalized born surface area (MM/GBSA) method. tandfonline.com Similarly, in the development of Rho-associated kinase-1 (ROCK1) inhibitors, molecular docking was employed for a series of N-ethyl-4-(pyridin-4-yl)benzamide-based compounds, revealing critical interactions and binding affinities. researchgate.net
The following table summarizes the results of selected molecular docking studies on N-phenethylbenzamide analogues against various targets.
| Compound Series | Target | Key Findings |
| Substituted benzyl benzamides | Cholesteryl Ester Transfer Protein (CETP) | Compounds accommodate the hydrophobic binding cleft. The most active compound had an IC50 of 1.3 µM. researchgate.net |
| Three-substituted benzamides | FtsZ | Crucial hydrogen bond interactions were identified. Binding free energies were calculated using MM/GBSA. tandfonline.com |
| N-ethyl-4-(pyridin-4-yl)benzamide-based compounds | Rho-associated kinase-1 (ROCK1) | Critical interactions and binding affinities were determined. researchgate.net |
| 4-(Arylaminomethyl)benzamide derivatives | Tyrosine Kinases (e.g., EGFR) | Analogues with a (trifluoromethyl)benzene ring showed potent inhibition of EGFR. nih.gov |
| N-Substituted benzamide derivatives | Histone Deacetylases (HDACs) | Binding affinity was studied, and interactions with HDAC2 and HDAC8 were observed. researchgate.net |
A significant outcome of molecular docking is the identification of key amino acid residues within the target's active site that are crucial for ligand binding. For the FtsZ inhibitors, docking studies highlighted important hydrogen bond interactions with residues such as Val 207, Asn 263, Leu 209, Gly 205, and Asn-299. tandfonline.com In the case of N-substituted benzamide derivatives targeting histone deacetylases (HDACs), molecular docking simulations revealed hydrogen bonds, van der Waals interactions, and hydrophobic interactions with HDAC2 and HDAC8. researchgate.net
Docking of 4-(arylaminomethyl)benzamide derivatives into the active sites of various protein kinases also provided insights into their binding modes. For example, specific analogues demonstrated potent inhibitory activity against EGFR, with docking studies helping to rationalize their high potency. nih.gov The table below details some of the key interacting residues identified in docking studies of N-phenethylbenzamide analogues.
| Target Protein | Key Interacting Residues for Benzamide Analogues |
| FtsZ | Val 207, Asn 263, Leu 209, Gly 205, Asn-299 tandfonline.com |
| Histone Deacetylase 2 (HDAC2) | Involved in hydrogen bonding, van der Waals, and hydrophobic interactions. researchgate.net |
| Histone Deacetylase 8 (HDAC8) | Involved in hydrogen bonding, van der Waals, and hydrophobic interactions. researchgate.net |
Molecular Dynamics Simulations for Conformational Landscape Analysis
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and biomolecular complexes over time. These simulations provide a deeper understanding of the conformational landscape of ligands and their targets, as well as the stability of ligand-protein complexes.
In the study of three-substituted benzamide derivatives as FtsZ inhibitors, a 15-nanosecond MD simulation was performed to confirm the stability of the ligand-protein complex. tandfonline.com Similarly, MD simulations were conducted on a series of benzimidazol-based inhibitors of human dipeptidyl peptidase III (DPP III), revealing the importance of imidazolinyl and phenyl groups in the binding mechanism. nanobioletters.com For N-ethyl-4-(pyridin-4-yl)benzamide-based ROCK1 inhibitors, MD studies were used to investigate the critical binding interactions and affinities. researchgate.net These simulations help to validate the binding poses obtained from molecular docking and provide insights into the flexibility of the ligand and the receptor upon binding.
Quantum Mechanical Calculations for Electronic Properties and Reactivity
Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties and reactivity of molecules. nih.gov These methods provide detailed information about molecular orbitals, charge distribution, and other electronic descriptors that are crucial for understanding a molecule's behavior.
DFT studies on benzamide derivatives have been used to calculate various molecular descriptors such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energy band gap, dipole moment, and chemical potential. acs.org These parameters are correlated with the molecule's reactivity and stability. For instance, the electronic structure of 4-chloro-phenyl-benzamide and 2-chloro-3-chloro-phenyl-benzamide has been investigated, revealing band gaps of 0.74 eV and 3.08 eV, respectively, suggesting different electronic behaviors. researchgate.net The effect of substituents on the electronic properties of benzamides has also been explored, with studies showing how halogen substitution can influence spectral and photophysical characteristics.
De Novo Ligand Design and Virtual Screening Applications
De novo ligand design is a computational strategy for generating novel molecular structures with desired properties, often tailored to a specific biological target. This approach, combined with virtual screening, has been applied to the discovery of new benzamide-based inhibitors.
In the development of selective CYP1B1 inhibitors, a combined approach of comparative shape and electrostatic analysis with molecular docking was used to design a benzamide derivative. nih.gov This designed molecule showed a high degree of similarity to a known inhibitor. nih.gov Similarly, new 4-(2-nitrophenoxy)benzamide (B2917254) derivatives were designed as potential antiviral agents by targeting deubiquitinase enzymes, with molecular docking used to guide the design process. The design of novel hybrid benzamide-peptide histone deacetylase inhibitors has also been reported, where peptide moieties were conjugated to a benzamide scaffold to create new chemical entities.
Pharmacophore Modeling and Lead Optimization Strategies
Pharmacophore modeling is a crucial technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. This model can then be used for virtual screening to find new, structurally diverse compounds with the same desired activity or to guide the optimization of existing leads.
A five-featured pharmacophore model was developed for a series of three-substituted benzamide derivatives acting as FtsZ inhibitors. This model included one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. tandfonline.com The model was validated and used to develop a 3D-QSAR model, which successfully correlated the structural features with the biological activity. tandfonline.com In the context of CETP inhibitors, pharmacophore mapping was used to show that the scaffold of substituted benzyl benzamides matched the key pharmacophoric points of known inhibitors, particularly in their hydrophobic and aromatic functionalities. researchgate.net
Exploration of Biological and Pharmacological Activities Associated with N Phenethylbenzamide Scaffolds
Investigation of Molecular Targets and Pathways
The therapeutic potential of compounds built upon the N-phenethylbenzamide scaffold is rooted in their interaction with specific biological molecules. These interactions can lead to the inhibition or activation of enzymes, modulation of cellular receptors, and interference with complex inflammatory signaling pathways.
Enzyme Inhibition and Activation Profiling
Derivatives of the parent benzamide (B126) structure have been identified as inhibitors of several key enzymes. While specific data on VEGFR-2 kinase inhibition by 2-(methylamino)-N-phenethylbenzamide is not prominently available in the reviewed literature, related benzamide scaffolds have shown activity against other kinases and enzymes. For instance, certain N-phenyl-2-(aniline) benzamide analogs have been developed as dual inhibitors of Topoisomerase I (Topo I) and Cyclooxygenase-2 (COX-2), enzymes critical in cell replication and inflammation, respectively.
Additionally, other benzamide derivatives have been evaluated as potential inhibitors of enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE) and β-secretase (BACE1). This suggests that the benzamide moiety is a versatile pharmacophore that can be tailored to target a range of enzymatic activities.
Receptor Binding and Modulation
The N-phenethylbenzamide scaffold has been incorporated into molecules designed to interact with cellular receptors. For example, a specific derivative, (-)-4-[(N-allyl-3-methyl-4-piperidinyl)phenylamino]-N,N-diethylbenzamide, has demonstrated selective binding and agonist activity at the delta opioid receptor. This highlights the potential for this chemical class to modulate the activity of G-protein coupled receptors, which are crucial targets in pain management and neurology.
Interaction with Inflammasome Complexes (e.g., NLRP3)
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system by triggering the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β). nih.govfrontiersin.org Dysregulation of the NLRP3 inflammasome is linked to a variety of inflammatory diseases. nih.gov
Recent studies on 2-amino-N-phenethylbenzamides have revealed significant anti-inflammatory properties. mdpi.com Certain compounds within this class demonstrated the ability to suppress the expression of IL-1β in smooth muscle cells and neurons. mdpi.com This inhibitory effect on a key downstream product of inflammasome activation suggests a potential interaction with the NLRP3 pathway. mdpi.com By reducing IL-1β levels, these compounds may help mitigate inflammatory responses, indicating a promising avenue for the development of treatments for inflammatory conditions. mdpi.com
Cellular Responses and Phenotypic Screening
The interaction of N-phenethylbenzamide derivatives at the molecular level translates into observable effects on cellular behavior. These include the modulation of fundamental processes such as cell growth and death, as well as interference with pathogenic life cycles, like those of viruses.
Modulation of Cellular Proliferation and Apoptotic Pathways
N-substituted benzamides have been shown to influence cell cycle progression and induce programmed cell death, or apoptosis. nih.govnih.govresearchgate.net Studies using the N-substituted benzamide declopramide (B1670142) demonstrated that these compounds can cause a cell cycle block at the G2/M phase, halting cell division before mitosis. nih.govnih.gov
Following this cell cycle arrest, these compounds can trigger apoptosis through the mitochondrial pathway. nih.gov The mechanism involves the release of cytochrome c from the mitochondria into the cytosol, which in turn leads to the activation of caspase-9, an initiator caspase that orchestrates the execution phase of apoptosis. nih.govnih.gov This induction of apoptosis was observed to be independent of the p53 tumor suppressor protein, a common regulator of cell death. nih.govresearchgate.net Furthermore, the apoptotic effect could be inhibited by the overexpression of the anti-apoptotic protein Bcl-2, confirming the involvement of the intrinsic mitochondrial pathway. nih.govresearchgate.net
| Compound Class | Cellular Effect | Key Molecular Events | Reference |
|---|---|---|---|
| N-substituted benzamides (e.g., Declopramide) | G2/M Cell Cycle Block | Inhibition of cell division prior to mitosis. | nih.govnih.gov |
| N-substituted benzamides (e.g., Declopramide) | Induction of Apoptosis | Release of mitochondrial cytochrome c; Activation of caspase-9. | nih.govnih.govresearchgate.net |
Studies on Antiviral Mechanisms
The N-phenylbenzamide scaffold has emerged as a promising framework for the development of novel antiviral agents, particularly against enteroviruses. nih.govnih.gov Research has identified compounds that are effective against pathogens like Coxsackievirus A9 (CVA9), Coxsackievirus B3 (CVB3), and Enterovirus 71 (EV 71). nih.govmdpi.com
The primary antiviral mechanism for these benzamide derivatives is direct interaction with the viral capsid. nih.govnih.gov Docking studies and experimental assays have shown that these molecules act as capsid binders, stabilizing the viral structure. nih.gov This stabilization prevents the virus from uncoating and releasing its genetic material into the host cell, a critical step for replication. nih.gov The compounds are thought to bind to a hydrophobic pocket within the capsid and another site near the 3-fold axis of symmetry, effectively locking the virion in an intact, non-infectious state. nih.govnih.gov This mechanism is distinct from APOBEC3G modulation, which involves enzymatic editing of viral DNA. nih.govnih.govfrontiersin.org While APOBEC3G represents one type of host antiviral defense, the observed activity of these benzamide compounds is through direct virion interaction. nih.govnih.govfrontiersin.org
| Compound Class | Target Virus | Mechanism of Action | Key Findings | Reference |
|---|---|---|---|---|
| N-phenyl benzamides | Coxsackievirus A9 (CVA9), Coxsackievirus B3 (CVB3) | Capsid Binding and Stabilization | Binds to hydrophobic pocket and 3-fold axis area, preventing viral uncoating. | nih.govnih.gov |
| N-phenylbenzamide derivatives | Enterovirus 71 (EV 71) | Inhibition of viral replication | Compound 1e showed IC50 values in the low micromolar range against multiple EV 71 strains. | mdpi.com |
Mechanistic Elucidation of Biological Actions
The therapeutic effects of N-phenethylbenzamide derivatives stem from their diverse interactions with biological targets at the molecular level. Research has illuminated several distinct mechanisms of action across different therapeutic areas.
A primary area of investigation involves 2-amino-N-phenethylbenzamides for the treatment of Irritable Bowel Syndrome (IBS). These compounds have been shown to induce a relaxation effect on smooth muscle. mdpi.comnih.gov Unlike some conventional antispasmodics, their mechanism does not appear to involve the serotonin (B10506) or Ca2+-dependent signaling pathways. mdpi.comnih.gov Furthermore, certain derivatives in this class exhibit potent anti-inflammatory properties by modulating key signaling molecules. Specifically, they have been found to suppress the expression of the pro-inflammatory cytokine interleukin-1β (IL-1β) while simultaneously stimulating the expression of neuronal nitric oxide synthase (nNOS), which leads to the production of nitric oxide (NO), a molecule known for its role in vasodilation and smooth muscle relaxation. mdpi.comnih.gov
In the realm of infectious diseases, certain N-phenylbenzamide derivatives have been identified as potent agents against kinetoplastid parasites, the causative agents of diseases like African trypanosomiasis and leishmaniasis. The primary mechanism for these compounds is the binding to the minor groove of AT-rich DNA, particularly the kinetoplast DNA (kDNA) found in the mitochondria of these parasites. nih.gov This interaction can displace essential proteins, leading to the disruption of kDNA and ultimately causing the death of the parasite. nih.gov While some derivatives bind exclusively to the minor groove, others have been shown to also act via intercalation. nih.gov
The N-phenethylbenzamide scaffold is also being explored for its neuroprotective potential, particularly in the context of Alzheimer's disease. One of the key pathological hallmarks of Alzheimer's is the aggregation of the amyloid-beta peptide (Aβ42). mdpi.comyoutube.com Certain N-phenethylbenzamide derivatives have been shown to inhibit this aggregation process. researchgate.net Computational modeling suggests that these compounds may interact with and stabilize the Aβ42 pentamer, preventing its further assembly into toxic fibrils. researchgate.net This anti-aggregation activity is a critical mechanism for mitigating the neurotoxicity associated with Alzheimer's disease. researchgate.net
Furthermore, substituted N-(phenethyl)benzamide derivatives have been found to act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARδ. google.com PPARs are nuclear receptor proteins that function as ligand-activated transcription factors to regulate the expression of genes involved in metabolism. nih.govyoutube.com By activating PPARδ, these compounds can influence glucose homeostasis and lipid metabolism, indicating a potential mechanism for treating metabolic disorders. google.com
Lastly, N-phenethylbenzamide derivatives isolated from natural sources such as the stems of Piper betle have demonstrated significant antimicrobial activity against various Gram-positive and Gram-negative bacteria. nih.gov While the precise molecular mechanism of this antibacterial action is still under investigation, these findings highlight another important biological activity of this versatile scaffold. nih.govfigshare.com
Table 1: Summary of Mechanistic Actions of N-Phenethylbenzamide Scaffolds
| Therapeutic Area | Derivative Class | Mechanism of Action | Key Molecular Targets |
|---|---|---|---|
| Gastroenterology (IBS) | 2-Amino-N-phenethylbenzamides | Spasmolytic, Anti-inflammatory | Smooth muscle cells, IL-1β, nNOS |
| Infectious Disease | N-Phenylbenzamides | Antiparasitic | Kinetoplast DNA (kDNA) |
| Neurology (Alzheimer's) | N-Phenethylbenzamides | Inhibition of protein aggregation | Amyloid-beta (Aβ42) peptide |
| Metabolic Disorders | Substituted N-(phenethyl)benzamides | Gene expression regulation | Peroxisome Proliferator-Activated Receptor δ (PPARδ) |
| Infectious Disease | Natural N-phenethylbenzamides | Antimicrobial | Bacterial cellular components (under investigation) |
Translational Research Potential Based on Scaffold Activities
The diverse mechanisms of action associated with the N-phenethylbenzamide scaffold provide a strong foundation for translational research, aiming to convert these fundamental scientific findings into new therapeutic agents.
The most direct translational potential appears to be in the treatment of Irritable Bowel Syndrome (IBS) . Derivatives of 2-amino-N-phenethylbenzamide have demonstrated both spasmolytic and anti-inflammatory effects in preclinical models. mdpi.comnih.gov This dual-action profile suggests they could be more effective than current treatments that often target only one aspect of the multifaceted pathology of IBS. mdpi.com In silico toxicology predictions have suggested that many of these compounds have a low toxicity profile, further enhancing their potential for clinical development. mdpi.com These molecules represent a promising class of biologically active relaxants that could offer a more precise pharmacological application for inflammatory diseases of the gastrointestinal tract. mdpi.com
For neurodegenerative diseases , particularly Alzheimer's, the ability of N-phenethylbenzamide derivatives to inhibit Aβ42 aggregation and protect neuronal cells from its toxicity is highly significant. researchgate.net These compounds serve as a valuable template for the design and development of novel small molecules as potential therapeutics to combat the progression of Alzheimer's disease. researchgate.net Given that current treatments are limited, the development of agents that target the underlying pathology of amyloid plaque formation is a major goal in neurology research. youtube.com
In the field of infectious diseases , the potent activity of N-phenylbenzamide derivatives against trypanosomatid parasites makes them strong candidates for further in vivo studies. nih.gov Neglected tropical diseases like leishmaniasis and African trypanosomiasis suffer from a lack of effective and safe treatments, and this chemical scaffold could provide a new avenue for drug discovery. nih.gov Similarly, the antimicrobial properties of naturally occurring N-phenethylbenzamides against drug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), highlight their potential for addressing the growing challenge of antibiotic resistance. nih.gov
The discovery of N-(phenethyl)benzamide derivatives as PPARδ agonists opens up possibilities for treating metabolic syndrome , a cluster of conditions that includes type 2 diabetes, obesity, and dyslipidemias. google.com PPAR agonists are an established class of drugs for metabolic disorders, and new compounds with potentially improved efficacy or side-effect profiles are of significant interest. wikipedia.org The activating properties of these compounds make them interesting targets for the treatment of atherosclerosis, vascular inflammation, and other complications associated with metabolic syndrome. google.com
Table 2: Translational Potential of N-Phenethylbenzamide Scaffolds
| Potential Disease Application | Scaffold Activity/Mechanism | Basis for Translational Potential |
|---|---|---|
| Irritable Bowel Syndrome (IBS) | Spasmolytic & Anti-inflammatory | Dual mechanism of action may offer improved efficacy; in silico models predict low toxicity. mdpi.com |
| Alzheimer's Disease | Inhibition of Aβ42 aggregation | Addresses a core pathological process; demonstrated neuroprotective effects in vitro. researchgate.net |
| Leishmaniasis & Trypanosomiasis | Antiparasitic via kDNA binding | Potent and selective activity against parasites makes them good candidates for in vivo studies. nih.gov |
| Metabolic Syndrome & Type 2 Diabetes | PPARδ Agonism | Potential to regulate glucose and lipid metabolism, key factors in metabolic diseases. google.com |
| Bacterial Infections | Antimicrobial Activity | Activity against drug-resistant strains addresses a critical unmet need in medicine. nih.gov |
Future Directions and Emerging Research Avenues for 2 Methylamino N Phenethylbenzamide
Development of Advanced Spectroscopic and Analytical Techniques for Structural Elucidation
The definitive characterization of 2-(methylamino)-N-phenethylbenzamide and its potential metabolites or derivatives relies on a suite of advanced spectroscopic and analytical methods. While standard techniques provide foundational data, emerging and combined methodologies offer a more complete and detailed understanding of its molecular structure and properties. numberanalytics.comjchps.com
A combination of spectroscopic methods is essential for unambiguous structural elucidation. numberanalytics.com Key techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), which provides detailed information about the atomic arrangement and connectivity within the molecule. semanticscholar.orgresearchgate.net Advanced 2D NMR techniques can further resolve complex structural features. Mass spectrometry (MS) is crucial for determining the molecule's mass-to-charge ratio, helping to confirm its molecular weight and elemental composition. jchps.com Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and high-resolution mass spectrometry offer high sensitivity and accuracy. semanticscholar.orgnih.gov Infrared (IR) spectroscopy complements these methods by identifying the characteristic vibrational frequencies of functional groups present in the molecule, such as the amide C=O bond. jchps.com
The following table summarizes the application of these techniques for the structural analysis of a compound like this compound.
| Technique | Information Provided | Relevance to this compound |
| ¹H & ¹³C NMR | Details on the carbon-hydrogen framework, chemical environment of protons and carbons. | Confirms the presence of phenethyl, methylamino, and benzamide (B126) moieties. |
| Mass Spectrometry (MS) | Precise molecular weight and fragmentation patterns. | Determines the exact mass and helps deduce the structure from fragments. jchps.com |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Detects key bonds like the N-H and C=O of the amide group. jchps.com |
| UV-Visible Spectroscopy | Information on electronic transitions and conjugation. | Characterizes the aromatic systems within the molecule. semanticscholar.org |
| Chromatography (HPLC, GC) | Separation and purification of the compound. | Ensures the purity of the sample before spectroscopic analysis. nih.gov |
Rational Design of Hybrid Molecules and Prodrug Strategies for N-Phenethylbenzamides
The core N-phenethylbenzamide scaffold serves as a valuable starting point for the rational design of new chemical entities with enhanced or novel pharmacological profiles. Two prominent strategies in this area are the creation of hybrid molecules and the development of prodrugs.
Hybrid Molecules: This approach involves combining the this compound structure with another distinct pharmacophore (a biologically active moiety) to create a single molecule with multiple therapeutic actions. nih.gov This strategy is gaining popularity as a way to address complex diseases by modulating multiple targets simultaneously. nih.gov The design of such hybrids requires careful consideration of the linker used to connect the two pharmacophores to ensure that the desired biological activities of both parts are retained or even enhanced. rsc.org
Prodrug Strategies: A prodrug is an inactive or less active derivative of a drug that is converted into the active form within the body. actamedicamarisiensis.roresearchgate.net This strategy can be employed to overcome limitations of the parent drug, such as poor solubility, low permeability, or rapid metabolism. researchgate.netnih.govnih.gov For this compound, a prodrug could be designed by modifying one of its functional groups, such as the secondary amine or the amide, with a promoiety that is cleaved enzymatically or chemically under specific physiological conditions to release the active drug. acs.org The goal is to improve the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. nih.gov
Integration with Systems Biology Approaches for Network Pharmacology
Modern drug discovery is shifting from a "one drug, one target" model to a more holistic "multi-target" approach, which is the cornerstone of network pharmacology. researchgate.netnih.gov This discipline integrates systems biology, bioinformatics, and pharmacology to understand how drugs exert their effects on the complex network of interactions within a biological system. researchgate.netnih.gov
For this compound, network pharmacology can be used to:
Identify Multiple Targets: Instead of focusing on a single receptor or enzyme, computational tools can predict a range of potential protein targets for the compound. researchgate.net
Predict Efficacy and Side Effects: Analyzing the drug's impact on the entire biological network can help predict its therapeutic effects and potential off-target effects, moving beyond the limitations of traditional single-target screening. nih.gov
This systems-level perspective is crucial for developing safer and more effective therapies, especially for complex multifactorial diseases. researchgate.netmdpi.com
Exploration of Novel Therapeutic Applications Beyond Established Targets
Benzamide derivatives are known for a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. ontosight.aiwalshmedicalmedia.com Research into novel applications for the this compound scaffold could uncover new therapeutic potential. For instance, many substituted benzamides have been investigated for their effects on the central nervous system or as activators of specific enzymes like glucokinase for potential antidiabetic applications. researchgate.netnih.gov
Emerging research could focus on screening this compound and its analogues against a diverse panel of biological targets implicated in various diseases.
| Potential Therapeutic Area | Class of Biological Target | Rationale for Exploration |
| Oncology | Kinases, Apoptosis Regulators | Benzamide scaffolds have shown promise as anticancer agents. ontosight.ai |
| Neurodegenerative Diseases | Cholinesterases, Receptors | Benzamides are known to interact with CNS targets. nih.gov |
| Metabolic Disorders | Glucokinase, PPARγ | Certain benzamide derivatives show potential in treating diabetes and related conditions. nih.govgoogle.com |
| Inflammatory Diseases | Cyclooxygenase (COX), Cytokines | Anti-inflammatory properties are a known feature of some benzamide compounds. walshmedicalmedia.com |
Sustainable and Green Chemistry Approaches in Benzamide Synthesis
The synthesis of benzamides traditionally involves coupling reagents that generate significant chemical waste. ucl.ac.uk Modern chemistry is increasingly focused on developing sustainable and environmentally friendly ("green") synthesis methods. chemmethod.com The American Chemical Society Green Chemistry Institute has identified the catalytic formation of amide bonds as a key area for improvement.
Future synthesis of this compound should prioritize these green approaches:
Catalytic Amidation: Using catalysts (e.g., based on boron or ruthenium) to directly form the amide bond from carboxylic acids and amines without stoichiometric activating agents, reducing waste.
Biocatalysis: Employing enzymes, such as Candida antarctica lipase (B570770) B (CALB), to catalyze amide bond formation under mild conditions, often in greener solvents. nih.govbohrium.com This method can be highly efficient and produce pure products without extensive purification. nih.govbohrium.com
Use of Greener Solvents: Replacing traditional organic solvents with more environmentally benign alternatives like cyclopentyl methyl ether (CPME) or even water. nih.govchemrxiv.org
Solvent-Free Reactions: Developing methods that proceed without any solvent, which significantly reduces environmental impact and simplifies product isolation. tandfonline.com
Energy Efficiency: Utilizing methods like ultrasonic irradiation to accelerate reactions at room temperature, reducing energy consumption compared to conventional heating. researchgate.net
The table below contrasts traditional and green approaches to amide synthesis.
| Feature | Traditional Amidation | Green/Sustainable Amidation |
| Reagents | Stoichiometric coupling agents (e.g., HATU, T3P). ucl.ac.uk | Catalytic amounts of reagents or enzymes. bohrium.com |
| Solvents | Conventional organic solvents (e.g., DMF). | Greener solvents (e.g., CPME, water) or solvent-free conditions. nih.govchemrxiv.orgtandfonline.com |
| Waste | High quantity of byproducts from coupling agents. ucl.ac.uk | Minimal waste (e.g., water or H₂ as the only byproduct). |
| Conditions | Often requires heating or cooling. | Often proceeds at room temperature or mild heat. researchgate.net |
By adopting these future-focused research avenues, the scientific community can fully unlock the potential of this compound, from fundamental characterization to the development of novel, effective, and sustainably produced therapeutic agents.
Q & A
Q. What synthetic methodologies are effective for synthesizing 2-(methylamino)-N-phenethylbenzamide, and how can reaction conditions be optimized?
A validated route involves reacting N-methylisatoic anhydride with p-aminoacetophenone in glacial acetic acid under reflux (100°C, overnight). Post-reaction purification is achieved by precipitating the product in water, followed by filtration and drying . For intermediates requiring regioselective amidation, multi-step protocols using substituted phenols and acyl chlorides (e.g., ((4-methylbenzenesulfonyl)amino)acetyl chloride) are recommended .
Q. Which spectroscopic and analytical techniques are critical for structural characterization?
- NMR (1H/13C): Assigns proton environments (e.g., methylamino protons at δ 2.8–3.1 ppm) and confirms aromatic substitution patterns.
- IR Spectroscopy: Identifies amide C=O stretches (~1650–1680 cm⁻¹) and N-H bending modes.
- Mass Spectrometry (HRMS): Validates molecular weight (±1 ppm accuracy) and fragmentation pathways.
- X-ray Crystallography: Resolves 3D conformation and hydrogen-bonding networks .
Q. What safety protocols are essential for handling this compound?
Use PPE (gloves, goggles), avoid dust inhalation (S22), and prevent skin/eye contact (S24/25). Waste must be segregated and disposed via certified biohazard services to mitigate environmental risks .
Advanced Research Questions
Q. How can computational modeling (e.g., QSPR, quantum chemistry) predict physicochemical properties and reactivity?
Quantum mechanical calculations (DFT) optimize ground-state geometries and predict frontier molecular orbitals for redox behavior. Quantitative Structure-Property Relationship (QSPR) models correlate logP with solubility, while neural networks forecast metabolic stability using training sets of analogous benzamides .
Q. What metabolic pathways are anticipated for this compound, and how do structural features influence pharmacokinetics?
The methylamino group undergoes oxidative deamination (via CYP450 enzymes) to yield carboxylic acid derivatives (e.g., 2-[1-methoxy-2-(methylamino)-2-oxoethyl]benzoic acid). Fluorine substituents (if present) enhance metabolic stability by reducing CYP affinity, as seen in trifluoromethyl analogs .
Q. How can contradictory biological activity data across studies be resolved?
- Purity Control: Validate compound integrity via HPLC (>95% purity) to exclude byproducts.
- Assay Standardization: Replicate assays under controlled conditions (e.g., pH, temperature) to minimize variability.
- Target Selectivity Profiling: Use kinase/GPCR panels to confirm target-specific activity versus off-target effects .
Q. What strategies improve yield in large-scale synthesis while maintaining regioselectivity?
Replace batch reactors with continuous flow systems to enhance mixing and heat transfer. Catalytic hydrogenation (Pd/C, H₂) optimizes nitro-to-amine reductions, while microwave-assisted synthesis reduces reaction times for amidation steps .
Notes
- For structural analogs, compare trifluoromethyl benzamides (enhanced lipophilicity) and pyrimidine-substituted derivatives (improved target binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
